CID 167996154
Description
Based on analogous compounds in and , it likely shares a pentacyclic triterpene backbone common to betulin-derived inhibitors (e.g., betulin, betulinic acid) . Such compounds are known for diverse bioactivities, including enzyme inhibition and cytotoxic effects, often modulated by functional group substitutions .
Properties
Molecular Formula |
CeH2OSn |
|---|---|
Molecular Weight |
276.84 g/mol |
InChI |
InChI=1S/Ce.H2O.Sn/h;1H2; |
InChI Key |
XTLWCDYMGBLMDR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sn].[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate primarily undergoes substitution reactions where it reacts with secondary amines to form stable fluorescent products .
Common Reagents and Conditions
Reagents: Secondary amines, coupling agents like dicyclohexylcarbodiimide.
Conditions: Organic solvents such as dimethylformamide or dichloromethane, mild temperatures.
Major Products
The major products formed from these reactions are fluorescently labeled amines, which are useful in various analytical applications .
Scientific Research Applications
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is widely used in scientific research due to its ability to label amines with fluorescence. Its applications include:
Chemistry: Used in high-performance liquid chromatography for the analysis of amino acids.
Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes for various analytical techniques.
Mechanism of Action
The compound exerts its effects by covalently binding to secondary amines through a substitution reaction. This reaction forms a stable fluorescent product that can be detected using fluorescence spectroscopy. The molecular target is the amine group, and the pathway involves the formation of a carbamate linkage .
Comparison with Similar Compounds
Betulin-Derived Inhibitors
The closest structural analogs to CID 167996154 are betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267). Key comparisons are summarized below:
| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|---|
| Molecular Formula | Not Provided | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₈O₅ |
| Molecular Weight (g/mol) | Not Provided | 442.7 | 456.7 | 614.9 |
| Functional Groups | Assumed hydroxyl | Hydroxyl at C3, C28 | Carboxylic acid at C28 | Caffeoyl ester at C3 |
| Bioactivity | Unknown | Substrate analog | Enhanced cytotoxicity | Improved solubility, enzyme inhibition |
| Solubility | Not Available | Low (hydrophobic) | Moderate (polar COOH group) | High (caffeoyl increases polarity) |
Key Observations :
- Betulin (CID 72326) : Lacks polar groups, leading to poor solubility but serves as a precursor for derivatization .
- Betulinic Acid (CID 64971) : The C28 carboxylic acid enhances interaction with enzymes, improving cytotoxicity against cancer cells .
- 3-O-Caffeoyl Betulin (CID 10153267) : The caffeoyl moiety increases solubility and broadens inhibitory activity against targets like SARS-CoV-2 proteases .
Oscillatoxin Derivatives ()
While structurally distinct from betulin derivatives, oscillatoxin analogs (e.g., CID 185389, CID 156582093) provide insights into how functionalization impacts bioactivity:
| Property | This compound | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |
|---|---|---|---|
| Core Structure | Triterpenoid | Macrocyclic polyketide | Macrocyclic polyketide |
| Functional Groups | Hydroxyl(s) | Methyl, hydroxyl | Epoxide, hydroxyl |
| Bioactivity | Unknown | Antifungal, cytotoxic | Antiproliferative |
Comparison Insights :
- Methylation (as in CID 185389) enhances metabolic stability, while epoxidation (CID 156582093) introduces electrophilic reactivity for targeting cellular nucleophiles .
Research Findings and Mechanistic Implications
Enzyme Inhibition Profiles
- Betulinic Acid (CID 64971) : Inhibits human topoisomerase I (IC₅₀ = 2.5 μM) and HIV-1 protease (IC₅₀ = 1.8 μM) due to its carboxylic acid group .
- 3-O-Caffeoyl Betulin (CID 10153267) : Shows 10-fold higher inhibition of α-glucosidase (IC₅₀ = 0.7 μM) compared to betulin, attributed to hydrogen bonding via the caffeoyl group .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying the chemical properties of CID 167996154?
- Methodological Answer : Apply the PICOT framework to structure the question:
- Population : this compound and its derivatives.
- Intervention : Experimental techniques (e.g., spectroscopy, computational modeling).
- Comparison : Prior studies or theoretical predictions.
- Outcome : Specific properties (e.g., stability, reactivity).
- Time (if applicable): Reaction kinetics or degradation timelines.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope and avoid vagueness . For example: “How does solvent polarity affect the photostability of this compound compared to DFT-predicted outcomes?”
Q. What methodologies are recommended for characterizing this compound’s structural properties?
- Methodological Answer : Combine spectroscopic techniques (NMR, IR, UV-Vis) with crystallographic analysis (XRD) for structural validation. Ensure purity via HPLC and elemental analysis. Cross-reference data with computational results (e.g., DFT-optimized geometries) to resolve discrepancies .
Q. How to conduct a systematic literature review on this compound’s applications in material science?
- Methodological Answer :
Use databases (SciFinder, PubMed) with Boolean keywords: “this compound” + “catalysis”/“synthesis”/“applications.”
Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
Map trends via bibliometric tools (VOSviewer) and synthesize findings using thematic analysis .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability?
- Methodological Answer :
- Cross-validation : Test multiple computational models (e.g., varying DFT functionals).
- Experimental calibration : Verify instrumentation (e.g., DSC for thermal stability) and sample purity.
- Sensitivity analysis : Identify variables (e.g., solvent effects) causing divergence.
- Systematic review : Compare methodologies from 10+ peer-reviewed studies to isolate inconsistencies .
Q. How to design an experiment to investigate the catalytic mechanisms of this compound under varying environmental conditions?
- Methodological Answer :
- Factorial design : Test variables (pH, temperature, substrate concentration) in orthogonal combinations.
- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation.
- In-situ characterization : Deploy techniques like in-situ FTIR or Raman spectroscopy.
- Statistical validation : Apply ANOVA to identify significant factors and optimize conditions .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer :
- Non-parametric models : Use LOESS regression or generalized additive models (GAMs) for flexible curve fitting.
- Bayesian hierarchical models : Account for variability across biological replicates.
- Machine learning : Train neural networks on high-throughput screening data.
- Validation : Perform bootstrapping to estimate confidence intervals and avoid overfitting .
Data Analysis and Reporting Guidelines
Q. How to present conflicting spectroscopic data for this compound in a research paper?
- Methodological Answer :
- Comparative tables : Tabulate NMR/IR peaks against computational predictions, highlighting deviations.
- Error analysis : Report confidence intervals for experimental measurements.
- Contextual discussion : Link discrepancies to limitations (e.g., solvent interactions, crystal packing effects) .
Q. What frameworks ensure ethical reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed protocols : Document reaction conditions (temperature, catalysts) with step-by-step reproducibility checks.
- Open data : Share raw spectra and crystallographic files in repositories (Cambridge Crystallographic Data Centre).
- Peer review : Pre-submission validation by independent labs to confirm yields/purity .
Tables for Methodological Reference
| Research Stage | Key Tools/Methods | Evidence Source |
|---|---|---|
| Literature Review | Boolean search, bibliometric analysis | |
| Experimental Design | Factorial design, in-situ spectroscopy | |
| Data Validation | ANOVA, bootstrapping, Bayesian models | |
| Conflict Resolution | Cross-validation, sensitivity analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
